

An In-depth Technical Guide to the Chemical Structure of Lactimidomycin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin is a naturally occurring glutarimide macrolide antibiotic produced by the bacterium Streptomyces amphibiosporus.[1][2] It has garnered significant interest within the scientific community due to its potent and selective biological activities, including antifungal, antiviral, and anticancer properties.[1][2] At the core of its mechanism of action is the inhibition of eukaryotic protein synthesis, specifically targeting the elongation phase of translation.[3][4] This technical guide provides a comprehensive overview of the chemical structure of **Lactimidomycin**, detailing its key features, the experimental methodologies used for its structural elucidation and synthesis, and its mechanism of action.

Chemical Structure and Properties

Lactimidomycin is characterized by a unique 12-membered macrolactone ring fused to a glutarimide side chain.[2] Its complex stereochemistry and unsaturated functionalities contribute to its potent biological activity.

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C26H35NO6	INVALID-LINK
Molecular Weight	457.56 g/mol	INVALID-LINK
IUPAC Name	4-[(E,2R,5S)-2-hydroxy-5-methyl-7- [(2R,3S,4Z,6E,10E)-3-methyl- 12-oxo-1-oxacyclododeca- 4,6,10-trien-2-yl]-4-oxooct-6- enyl]piperidine-2,6-dione	INVALID-LINK
CAS Number	134869-15-1	INVALID-LINK

Spectroscopic Data

While the original publication by Sugawara et al. detailed the use of NMR for structure elucidation, a publicly available, comprehensive table of its ¹H and ¹³C NMR data is not readily available. However, the structural assignment was confirmed through extensive 2D NMR techniques and ultimately by X-ray crystallography.

Experimental Protocols for Structural Elucidation and Synthesis

The definitive three-dimensional structure of **Lactimidomycin** was determined through a combination of spectroscopic methods and, most conclusively, by X-ray crystallography of its complex with the 80S ribosome.[5] The total synthesis of this complex molecule has been a significant challenge and has been accomplished through various elegant strategies.

X-ray Crystallography

The crystal structure of Saccharomyces cerevisiae 80S ribosome in complex with **Lactimidomycin** (PDB ID: 4U4R) provided unambiguous determination of its absolute stereochemistry and conformation when bound to its biological target.[5]

Methodology:



- Crystallization: Co-crystals of the 80S ribosome and Lactimidomycin were grown.
- Data Collection: X-ray diffraction data were collected from the crystals using a synchrotron radiation source.
- Structure Solution and Refinement: The structure was solved by molecular replacement
 using a previously determined ribosome structure. The model was then refined to fit the
 experimental diffraction data, and the Lactimidomycin molecule was built into the resulting
 electron density map.

Total Synthesis

Several total syntheses of **Lactimidomycin** have been reported, each employing unique strategies to construct the challenging 12-membered macrolactone and assemble the glutarimide side chain. Key strategies include ring-closing metathesis and asymmetric aldol reactions.

Representative Synthetic Approach (Fürstner and Micoine, 2010):

A concise and convergent total synthesis was achieved, highlighting a ring-closing alkyne metathesis (RCAM) to form the 12-membered ring.

- Fragment Synthesis: The molecule was disconnected into two key fragments: the macrolactone precursor and the glutarimide-containing side chain.
- Ring-Closing Alkyne Metathesis (RCAM): The linear precursor to the macrolactone was subjected to RCAM using a molybdenum catalyst to efficiently form the strained 12membered ring.
- Fragment Coupling: The macrolactone and the side chain were coupled using a carefully controlled aldol reaction.
- Final Modifications: Subsequent stereoselective reductions and deprotection steps yielded the final natural product.

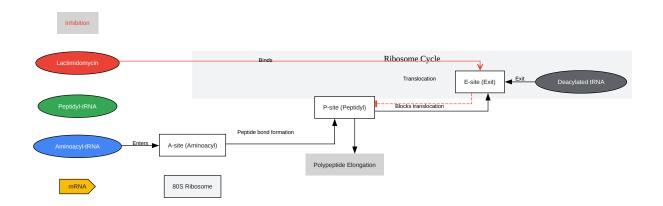


Mechanism of Action: Inhibition of Translation Elongation

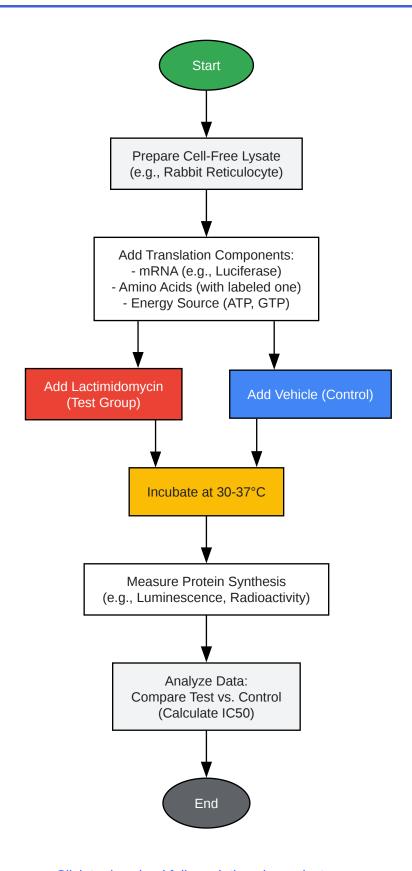
Lactimidomycin exerts its cytotoxic and antiviral effects by potently inhibiting eukaryotic protein synthesis.[3] It specifically targets the elongation stage of translation by binding to the E-site (exit site) of the 80S ribosome.[3][4] This binding event physically blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby stalling the ribosome and preventing the addition of subsequent amino acids to the nascent polypeptide chain.[3]

Signaling Pathway of Translation Elongation Inhibition









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References

- 1. biorxiv.org [biorxiv.org]
- 2. Lactimidomycin, a new glutarimide group antibiotic. Production, isolation, structure and biological activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ribosome Footprint Profiling of Translation throughout the Genome PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling PMC [pmc.ncbi.nlm.nih.gov]
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